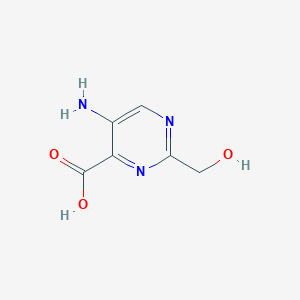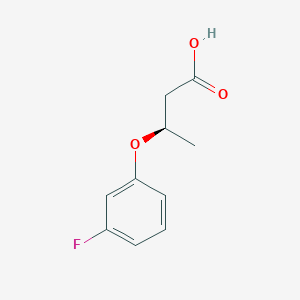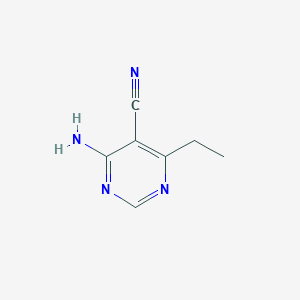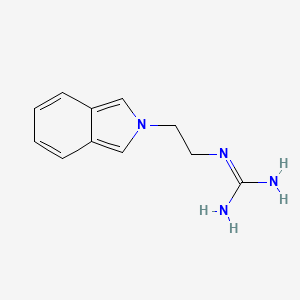
(2-(2-Isoindolyl)ethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine is a chemical compound with the molecular formula C11H14N4 and a molar mass of 202.26 g/mol This compound is characterized by the presence of an isoindole ring, which is a fused bicyclic structure containing nitrogen, and a guanidine group, which is a functional group with the formula HNC(NH2)NH2
Méthodes De Préparation
The synthesis of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine typically involves the reaction of isoindole derivatives with guanidine. One common synthetic route includes the condensation of 2-(2H-isoindol-2-yl)ethylamine with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindole and guanidine derivatives.
Applications De Recherche Scientifique
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole ring can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
1-(2-(2H-Isoindol-2-yl)ethyl)guanidine can be compared with other similar compounds, such as:
1-(2-(2H-Isoindol-2-yl)ethyl)amine: Lacks the guanidine group, which may result in different biological activity and chemical reactivity.
2-(2H-Isoindol-2-yl)ethylguanidine: A positional isomer with the guanidine group attached at a different position on the isoindole ring, potentially leading to different properties.
1-(2-(2H-Isoindol-2-yl)ethyl)urea: Contains a urea group instead of a guanidine group, which may affect its interactions with biological targets.
The uniqueness of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine lies in its specific combination of the isoindole and guanidine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67227-00-3 |
|---|---|
Formule moléculaire |
C11H14N4 |
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-(2-isoindol-2-ylethyl)guanidine |
InChI |
InChI=1S/C11H14N4/c12-11(13)14-5-6-15-7-9-3-1-2-4-10(9)8-15/h1-4,7-8H,5-6H2,(H4,12,13,14) |
Clé InChI |
PVHCELIAMKSOCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(C=C2C=C1)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


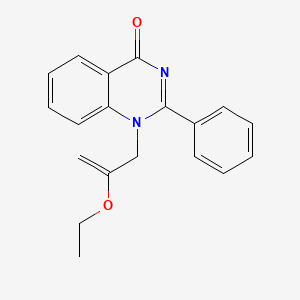

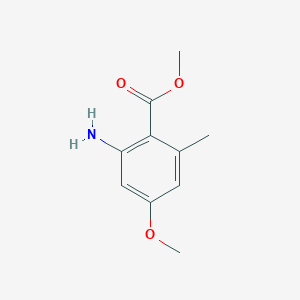
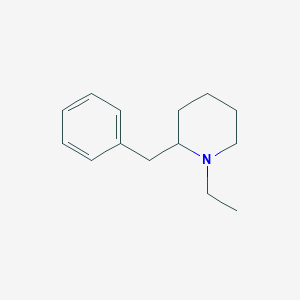
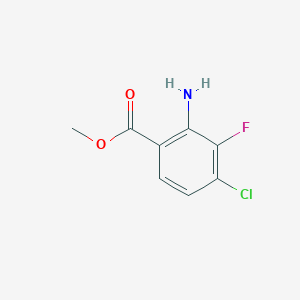
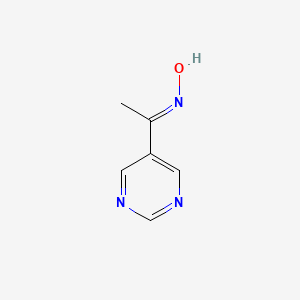
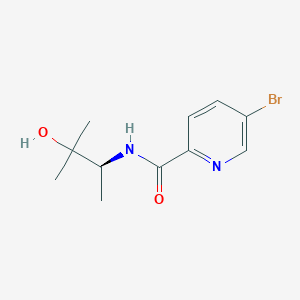
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
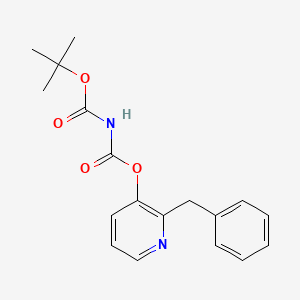
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
